methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group, a 1H-pyrrol-1-yl moiety, and a thioacetyl-linked benzoate ester. Its molecular structure combines aromatic, heterocyclic, and ester functionalities, which are common in pharmaceutical and agrochemical agents.
Properties
IUPAC Name |
methyl 2-[[2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-31-21(30)17-6-2-3-7-18(17)24-19(29)14-32-22-26-25-20(15-8-10-16(23)11-9-15)28(22)27-12-4-5-13-27/h2-13H,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFVQULOWDQUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the pyrrole ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Formation of the ester group: The esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Final coupling: The final product is obtained by coupling the intermediate compounds through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
The closest structural analog, ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS: 886929-93-7), shares the 1,2,4-triazole backbone and 1H-pyrrol-1-yl substituent but differs in two critical regions:
Substituent on the triazole ring : The analog features a 4-chlorobenzyl group (C₆H₄Cl-CH₂-) at position 5 of the triazole, whereas the target compound has a 4-chlorophenyl (C₆H₄Cl-) group. The benzyl group introduces a methylene bridge, increasing molecular flexibility and lipophilicity.
Ester group : The analog has an ethyl ester at the para position (position 4) of the benzoate, while the target compound uses a methyl ester at the ortho position (position 2). This positional and alkyl chain variation impacts steric hindrance and solubility .
Structural and Physicochemical Comparison Table
| Property | Target Compound | Analog (CAS: 886929-93-7) |
|---|---|---|
| Molecular Formula | C₂₂H₁₈ClN₅O₃S (hypothetical*) | C₂₄H₂₂ClN₅O₃S |
| Molecular Weight | ~496.0 g/mol (estimated) | 495.982 g/mol |
| Triazole Substituent | 5-(4-Chlorophenyl) | 5-(4-Chlorobenzyl) |
| Benzoate Ester Position | Ortho (position 2) | Para (position 4) |
| Ester Alkyl Chain | Methyl | Ethyl |
| Lipophilicity (logP) | Lower (predicted due to shorter alkyl chain) | Higher (ethyl chain and benzyl group enhance logP) |
| Synthetic Accessibility | Moderate (ortho substitution complicates esterification) | Easier (para-substituted benzoates are more common) |
*Note: The molecular formula of the target compound is inferred based on structural similarity to the analog.
Implications of Structural Differences
Bioactivity and Binding Affinity
- The 4-chlorobenzyl group in the analog may enhance hydrophobic interactions with biological targets (e.g., enzymes or receptors) compared to the 4-chlorophenyl group in the target compound.
Solubility and Pharmacokinetics
- The ethyl ester and benzyl substituent in the analog likely reduce aqueous solubility, favoring membrane permeability. In contrast, the target compound’s methyl ester and phenyl group may improve solubility but limit tissue penetration .
Research Tools for Structural Validation
Both compounds require precise crystallographic validation. Software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization and geometry analysis) are critical for confirming bond lengths, angles, and anisotropic displacement parameters . Structure validation protocols, such as those described by Spek (2009), ensure the absence of crystallographic disorders or overinterpretation of electron density .
Biological Activity
Methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring , a pyrrole moiety , and a chlorophenyl group , which are known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 397.85 g/mol.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 proteins, which are crucial for cell survival. This was evidenced by a study where the compound showed IC50 values lower than those of established chemotherapeutics like doxorubicin against various cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In vitro studies showed that it significantly reduced nitric oxide (NO) production in LPS-stimulated microglial cells.
- Research Findings : In a study focusing on neuroinflammation models, the compound effectively attenuated inflammatory responses associated with Parkinson's disease by inhibiting microglial activation .
Antimicrobial Activity
Preliminary evaluations of the antimicrobial properties indicate that this compound possesses activity against various bacterial strains.
- In Vitro Studies : The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. Further exploration is needed to determine specific mechanisms and efficacy in clinical settings.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was administered to human cancer cell lines. The study concluded that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways.
Case Study 2: Neuroinflammation Model
In vivo studies involving murine models of Parkinson's disease demonstrated that treatment with this compound led to reduced neuroinflammatory markers and improved behavioral outcomes compared to control groups treated with saline solutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
